![molecular formula C25H19N3O2 B2467183 5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866341-55-1](/img/structure/B2467183.png)
5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of “5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is complex, allowing for a wide range of chemical reactions and modifications. This complexity is part of what makes these compounds a valuable subject for research.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[4,3-c]quinolines are diverse due to their structural complexity. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C28H25N3O2, an average mass of 435.517 Da, and a monoisotopic mass of 435.194672 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 605.9±65.0 °C at 760 mmHg, and a flash point of 320.2±34.3 °C .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of quinoxaline derivatives, including methods for creating complex heterocyclic compounds with potential pharmaceutical applications, were discussed. Techniques such as single crystal X-ray diffraction, DFT calculations, and Hirshfeld surface studies have been employed to confirm the structure and investigate the stability of these compounds. This research suggests the significant potential of these compounds in industrial and pharmaceutical applications due to their complex structures and interactions (N. Abad et al., 2021).
Potential Antitumor Activity
- The antitumor potential of isoxazolo[5,4‐b]pyridines and related annulated compounds was evaluated, revealing that certain derivatives show promising antitumor activity. This suggests that the structural framework of these compounds could be beneficial in developing new anticancer agents (W. Hamama et al., 2012).
Antioxidant and Anti-inflammatory Properties
- A study on N-acylheteroaryl hydrazone derivatives, which include pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffolds, demonstrated significant antioxidant and anti-inflammatory activities. These findings highlight the potential therapeutic applications of these compounds in managing oxidative stress and inflammation (Pravin S. Mahajan et al., 2016).
Antimicrobial Activity
- Novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines were synthesized and showed antimycobacterial activity against Mycobacterium tuberculosis. The study indicates these compounds' potential as new structural classes for developing antitubercular agents (S. Kantevari et al., 2011).
Antioxidant Study of Spiroquinolines
- Research on the regioselective synthesis of spiroquinoline derivatives and their in vitro antioxidant activity by radical scavenging assays suggests that these compounds possess significant antioxidant properties. This work opens new avenues for developing antioxidants based on the spiroquinoline scaffold (Paras J. Patel et al., 2022).
Safety and Hazards
Future Directions
The future directions for research on “5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” and related compounds could involve further exploration of their diverse chemical properties and potential applications. For instance, the development of novel CDK2 targeting compounds could be a promising area of research .
properties
IUPAC Name |
8-[(3-methylphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-6-5-7-17(10-16)13-28-14-20-24(18-8-3-2-4-9-18)26-27-25(20)19-11-22-23(12-21(19)28)30-15-29-22/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGKDJFEULFNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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